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Compound of Interest

Compound Name:
6-(Bromomethyl)-2-

methylquinoline

Cat. No.: B115549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
(bromomethyl)-2-methylquinoline, a key intermediate in organic synthesis and drug

discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. While a complete experimental dataset for this specific

molecule is not readily available in public databases, this guide presents a robust, predicted

spectroscopic profile based on data from closely related analogs and established spectroscopic

principles. Detailed, generalized experimental protocols for obtaining such data are also

provided.

Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for 6-
(bromomethyl)-2-methylquinoline. These values are derived from typical ranges for the

functional groups present in the molecule and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for 6-(bromomethyl)-2-methylquinoline
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.0-8.2 d 1H H-8

~7.8-8.0 d 1H H-4

~7.6-7.8 m 2H H-5, H-7

~7.4-7.6 d 1H H-3

~4.5 s 2H -CH₂Br

~2.7 s 3H -CH₃

Table 2: Predicted ¹³C NMR Data for 6-(bromomethyl)-2-methylquinoline

Chemical Shift (δ, ppm) Assignment

~158-160 C-2

~147-149 C-8a

~136-138 C-4

~130-132 C-6

~128-130 C-5

~127-129 C-7

~126-128 C-4a

~122-124 C-3

~33-35 -CH₂Br

~24-26 -CH₃

Table 3: Predicted IR Absorption Data for 6-(bromomethyl)-2-methylquinoline
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Wavenumber (cm⁻¹) Intensity Assignment

3050-3100 Medium C-H stretching (aromatic)

2920-2980 Medium
C-H stretching (aliphatic -CH₃,

-CH₂Br)

1600-1620 Medium-Strong
C=C and C=N stretching

(quinoline ring)

1450-1550 Medium-Strong C=C stretching (quinoline ring)

1200-1250 Medium-Strong C-H in-plane bending

600-700 Medium-Strong C-Br stretching

Table 4: Predicted Mass Spectrometry Data for 6-(bromomethyl)-2-methylquinoline

m/z Relative Abundance Assignment

235/237 High
[M]⁺ (Molecular ion peak with

bromine isotopes)

156 High [M - Br]⁺

142 Medium [M - CH₂Br]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data

for compounds such as 6-(bromomethyl)-2-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
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The sample is placed in a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00

ppm).

¹H NMR Acquisition:

The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

A standard proton pulse sequence is used.

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

The spectral data is processed using Fourier transformation, followed by phase and

baseline correction.

¹³C NMR Acquisition:

The spectrum is acquired using a proton-decoupled pulse sequence.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of the ¹³C isotope.

The processing steps are similar to those for ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FT-IR spectrometer.
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Record the spectrum, typically in the range of 4000-400 cm⁻¹.

A background spectrum of a blank KBr pellet is recorded and automatically subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

The sample can be introduced into the mass spectrometer via direct infusion or after

separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Electron Impact (EI) is a common ionization technique for such compounds, typically using

an ionization energy of 70 eV.

Mass Analysis and Detection:

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

A detector records the abundance of each ion, generating a mass spectrum. Due to the

presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal

intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) is expected for the molecular ion and

any bromine-containing fragments.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data described in this guide.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 6-(bromomethyl)-2-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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